molecular formula C19H19N3O2S B2830651 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide CAS No. 898434-03-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Cat. No.: B2830651
CAS No.: 898434-03-2
M. Wt: 353.44
InChI Key: SGPMBQBDTFUENI-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a framework known for exhibiting potent activity against clinically important bacterial pathogens . Research on closely related analogues has demonstrated that this class of compounds can show promising activity against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . The 1,3,4-oxadiazole ring is a valuable bioisosteric scaffold in drug discovery, often contributing to favorable physicochemical properties and metabolic stability . The specific substitution pattern on the benzamide and oxadiazole rings is critical for its biological activity and research applications . This product is intended for research purposes to further investigate the structure-activity relationships and therapeutic potential of this compound class. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMBQBDTFUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown promise in biological studies, particularly in its antimicrobial and anti-proliferative activities.

    Medicine: It has been investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines.

    Industry: The compound’s unique properties make it suitable for use in the development of sensors and other industrial applications.

Mechanism of Action

The mechanism by which N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide exerts its effects is not fully understood. it is believed to involve the modulation of specific molecular targets and pathways. For instance, in cancer therapy, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and benzamide moiety, which significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide 2,4-Dimethylphenyl 3-(Ethylsulfanyl) ~383 (calculated) Not reported Not reported
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-Indol-3-yl)propyl]-oxadiazol-2-yl}sulfanyl)butanamide 3-(1H-Indol-3-yl)propyl 4-Sulfanylbutanamide ~481 (calculated) Not reported Anticancer (hypothesized)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 2-Amino-1,3-thiazol-4-ylmethyl 3-Sulfanylpropanamide 375 162–165 Antimicrobial (hypothesized)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl 4-Sulfamoylbenzamide ~514 (calculated) Not reported Antifungal (Candida albicans)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-Thiomethoxy ~414 (calculated) Not reported Ca²⁺/calmodulin inhibition

Key Observations:

  • Bioactivity: Compounds with amino-thiazole (7e) or indole () substituents show hypothesized antimicrobial or anticancer activity, suggesting that bulkier substituents may favor interactions with microbial targets .
  • Thermal Stability: Derivatives like 7e (melting point 162–165°C) exhibit higher thermal stability than simpler analogs, possibly due to hydrogen-bonding networks from amino-thiazole groups .

Pharmacokinetic and Computational Predictions

While explicit ADMET data for the target compound is unavailable, structural analogs provide insights:

  • Sulfamoyl Derivatives (LMM5/LMM11) : Exhibit moderate solubility due to polar sulfonamide groups, which may limit bioavailability compared to ethylsulfanyl-containing analogs .
  • Amino-Thiazole Derivatives (7e): Predicted to have higher metabolic stability due to hydrogen-bond donor-acceptor interactions with enzymes like CYP450 .

Q & A

Q. What are the key synthetic routes for preparing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Coupling the oxadiazole intermediate with a benzamide derivative. For example, 3-(ethylsulfanyl)benzoic acid can be activated with carbodiimides (e.g., EDC/HOBt) and reacted with the oxadiazole amine .
  • Optimization : Reaction conditions (temperature, solvent, catalysts) significantly impact yields. For instance, pyridine is often used as a base to neutralize HCl during acyl chloride couplings .

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (C=N signals at ~160–165 ppm) and substituent integration (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS or APCI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, including π-π stacking between aromatic rings and hydrogen bonding (if crystals are obtainable) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, with MIC values compared to standards like ampicillin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinetic studies targeting enzymes like carbonic anhydrase or kinases, using fluorometric or calorimetric methods .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolism (e.g., ethylsulfanyl oxidation) that reduces in vivo efficacy .
  • Solubility Optimization : Modify formulation using co-solvents (DMSO/PEG) or nanoparticle encapsulation to enhance bioavailability .
  • Target Engagement : Use biophysical methods (SPR, ITC) or isotopic labeling to confirm direct binding to proposed targets .

Q. What strategies address low synthetic yields of the oxadiazole core?

  • Alternative Cyclization Agents : Replace POCl₃ with polyphosphoric acid (PPA) to reduce side reactions .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 18h to 30min) and improve yields by 15–20% .
  • Purification Techniques : Use preparative HPLC with C18 columns to isolate high-purity fractions (>95%) from byproducts .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Substituent Effects :
    • 2,4-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
    • Ethylsulfanyl vs. Methylsulfonyl : Ethylsulfanyl increases metabolic stability compared to oxidizable methylsulfonyl groups .
  • Activity Trends : Analogues with electron-withdrawing groups (e.g., -CF₃) on the benzamide show 2–3x higher kinase inhibition .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular Docking : AutoDock or Glide simulations model interactions with enzyme active sites (e.g., hCA II or kinase ATP-binding pockets) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide design .

Q. How are discrepancies in enzyme inhibition data analyzed?

  • Assay Validation : Confirm enzyme activity with positive controls (e.g., ATP for kinases) and rule out assay interference (e.g., compound fluorescence) .
  • Allosteric Effects : Use competitive binding assays (e.g., SPR) to distinguish direct inhibition from allosteric modulation .
  • Structural Analysis : Compare X-ray structures of enzyme-compound complexes to identify non-canonical binding modes .

Methodological Notes

  • Data Reproducibility : Ensure synthetic protocols include exact stoichiometry (e.g., 1.1 eq. acyl chloride) and reaction monitoring (TLC/HPLC) .
  • Bioactivity Reporting : Use standardized metrics (e.g., IC₅₀ ± SEM from triplicate experiments) and validate with orthogonal assays .

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